

Application Notes and Protocols for DNA/RNA Precipitation Using Linear Polyacrylamide (LPA)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear polyacrylamide (LPA) is a chemically synthesized, inert carrier that facilitates the efficient precipitation of small quantities of DNA and RNA from dilute solutions.[1] Unlike biological carriers such as glycogen or tRNA, LPA is free from nucleic acid contamination, making it an ideal choice for sensitive downstream applications like PCR, RT-PCR, and next-generation sequencing.[2][3] Its use ensures high recovery rates of nucleic acids, especially from picogram and nanogram amounts, without interfering with subsequent enzymatic reactions or spectrophotometric measurements.[1][4] LPA is particularly effective for precipitating nucleic acid fragments larger than 20 base pairs, allowing for the separation of unincorporated nucleotides and primers.[1]

Advantages of Linear Polyacrylamide as a Carrier

- High Purity: As a synthetic polymer, LPA is free from contaminating DNA, RNA, and enzymes
 that can be present in biological carriers like glycogen, which is often derived from mussels
 or oysters.[2][3]
- Inert Nature: LPA does not interfere with the activity of enzymes commonly used in molecular biology, such as DNA polymerases, ligases, and reverse transcriptases.[1]



- Enhanced Recovery: It significantly improves the recovery of low concentrations of nucleic acids, forming a visible pellet after centrifugation.[5][6]
- Versatility: LPA is effective for precipitating both DNA and RNA and can be used with either ethanol or isopropanol.[7]
- Selective Precipitation: Under specific conditions, LPA can be used for the selective precipitation of RNA, leaving DNA in the supernatant.[8]

Quantitative Data Summary

The following tables summarize the recovery efficiency of nucleic acids using **linear polyacrylamide** compared to other carriers under various conditions. The data is compiled from a systematic investigation of key factors in nucleic acid precipitation.

Table 1: Comparison of Nucleic Acid Recovery Rates with Different Co-precipitants and Alcohols

Nucleic Acid Type	Alcohol	No Carrier Recovery Rate (%)	Glycogen Recovery Rate (%)	LPA Recovery Rate (%)
miRNA	Ethanol	Not specified	89	Not specified
miRNA	Isopropanol	Not specified	Not specified	73
PCR Product (150 bp)	Ethanol	63	72	72
PCR Product (150 bp)	Isopropanol	54	65	67
Plasmid	Ethanol	Not specified	Not specified	Not specified
Plasmid	Isopropanol	Not specified	Not specified	80
Primer	Ethanol	Not specified	90	Not specified
Primer	Isopropanol	Not specified	76	Not specified



Data adapted from Li et al., 2020.[9]

Table 2: Influence of Cation Type on Nucleic Acid Recovery with Ethanol

Nucleic Acid Type	Cation	Recovery Rate (%)
miRNA	MgCl ₂	80
PCR Product (150 bp)	MgCl ₂	63
Primer	NaAc	88
Plasmid	NaAc	79

Data adapted from Li et al., 2020.[9]

Experimental Protocols Preparation of Linear Polyacrylamide (5 mg/mL Stock Solution)

This protocol describes the synthesis of a 5 mg/mL stock solution of **linear polyacrylamide**.

Materials:

- Acrylamide (molecular biology grade, free of bis-acrylamide)
- Tris-HCl (1 M, pH 8.0)
- Sodium Acetate (3 M, pH 7.5)
- EDTA (0.5 M)
- Ammonium persulfate (APS), 10% solution (freshly prepared)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
- Nuclease-free water
- Ethanol (95% and 70%)



Procedure:

- In a 50 mL conical tube, combine the following reagents in the order listed:
 - 4.25 mL of nuclease-free water
 - 200 μL of 1 M Tris-HCl, pH 8.0
 - 33 μL of 3 M Sodium Acetate, pH 7.5
 - 10 μL of 0.5 M EDTA
 - 0.25 g of acrylamide
- Mix gently until the acrylamide is completely dissolved.
- Add 50 μL of 10% APS and 5 μL of TEMED to initiate polymerization.
- Mix immediately and let the solution stand at room temperature for 30 minutes to become viscous.
- Precipitate the polymerized LPA by adding 12.5 mL of 95% ethanol.
- Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.
- Carefully decant the supernatant.
- Wash the pellet with 10 mL of 70% ethanol and centrifuge again at 10,000 x g for 5 minutes.
- Remove the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
- Resuspend the pellet in nuclease-free water to a final concentration of 5 mg/mL (e.g., add 1 mL of water for every 5 mg of dried LPA). The pellet may need to be incubated overnight with gentle shaking to dissolve completely.
- Aliquot and store at -20°C.

Standard DNA/RNA Precipitation Protocol with LPA



This protocol is suitable for the routine precipitation of DNA and RNA from aqueous solutions.

Materials:

- LPA stock solution (5 mg/mL)
- Sodium Acetate (3 M, pH 5.2) or Ammonium Acetate (7.5 M)
- Ethanol (100%, ice-cold) or Isopropanol (100%, room temperature)
- Ethanol (70%, ice-cold)
- Nuclease-free water or TE buffer

Procedure:

- To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
- Add 1-2 μL (5-10 μg) of the 5 mg/mL LPA stock solution.[5] Mix gently by vortexing.
- Add 2.5 volumes of ice-cold 100% ethanol or 1 volume of room temperature isopropanol.
- Mix thoroughly by inverting the tube several times.
- Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, incubation can be extended overnight.
- Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acid-LPA complex.
- Carefully aspirate and discard the supernatant. The pellet should be visible.
- Gently add 500 μ L of ice-cold 70% ethanol to wash the pellet.
- Centrifuge at ≥12,000 x g for 5 minutes at 4°C.
- · Carefully remove the supernatant.
- Air-dry the pellet for 5-10 minutes at room temperature. Avoid over-drying.



• Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Selective RNA Precipitation Protocol with LPA

This protocol allows for the selective precipitation of RNA, leaving the majority of DNA in the supernatant.[8]

Materials:

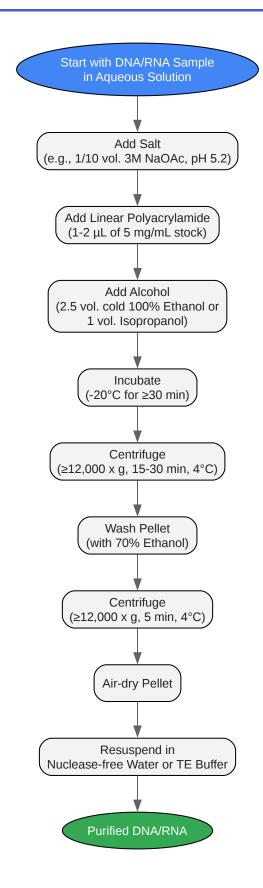
- LPA stock solution (5 mg/mL)
- Ethanol (low concentration, e.g., 28.5%)
- Nuclease-free water

Procedure:

- To your nucleic acid sample, add LPA to achieve a specific LPA:RNA ratio (e.g., a ratio of 10:1 or higher can enhance the salt-dependent precipitation of RNA).
- Add a low concentration of ethanol (e.g., a final concentration of 28.5%). The optimal ethanol concentration may need to be determined empirically.[8]
- Incubate at a controlled temperature (e.g., 21°C). Temperature is a critical parameter for selectivity.[8]
- Centrifuge at high speed to pellet the RNA-LPA complex.
- The supernatant will contain the DNA and can be further processed if needed.
- Wash the RNA pellet with 70% ethanol as described in the standard protocol.
- Resuspend the RNA pellet in a suitable buffer.

Experimental Workflow Diagram





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Caption: Workflow for DNA/RNA precipitation using LPA.



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